2,5-Dimethyl-3-hexyne-2,5-diol (CAS 142-30-3) is a symmetrical, sterically hindered acetylenic diol that presents as a white crystalline solid at room temperature. Structurally characterized by a central alkyne bond flanked by two tertiary alcohol groups, it offers a highly specific reactivity profile and an exceptional aqueous solubility of 240 g/L at 20 °C . In industrial procurement, it is primarily sourced as a high-performance leveling agent for nickel electroplating, a reactive intermediate for the synthesis of high-temperature dialkyl peroxide crosslinkers, and a VOC-free wetting agent for waterborne formulations . Its combination of rigid alkyne geometry and tertiary hydroxyl steric bulk makes it a critical functional additive where simpler or larger alkynols fail to meet processability or performance thresholds.
Attempting to substitute 2,5-dimethyl-3-hexyne-2,5-diol with generic alkynediols or in-class surfactants frequently results in process failures or formulation incompatibilities. Substituting with the simpler, widely used 1,4-butynediol in high-current-density electroplating provides basic brightening but fails to deliver the advanced steric leveling required to prevent striations on thick commercial cathodes[1]. Conversely, substituting with larger acetylenic surfactants, such as 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), drastically reduces water solubility, forcing formulators to introduce unwanted VOC-contributing co-solvents like ethylene glycol to maintain stability [2]. Furthermore, saturated analogs like 2,5-dimethyl-2,5-hexanediol lack the rigid alkyne core, altering the thermal vaporization profile and eliminating the triple-bond reactivity essential for synthesizing specialized peroxide crosslinkers.
In waterborne formulations, 2,5-dimethyl-3-hexyne-2,5-diol demonstrates a high aqueous solubility of approximately 240 g/L at 20 °C . In contrast, the widely used larger homologue 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) exhibits a water solubility of only ~0.1 g/L, typically requiring the addition of VOC-contributing co-solvents such as ethylene glycol or propylene glycol to achieve stable dispersions[1].
| Evidence Dimension | Aqueous solubility at 20 °C |
| Target Compound Data | 240 g/L |
| Comparator Or Baseline | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (~0.1 g/L) |
| Quantified Difference | >2000-fold higher aqueous solubility |
| Conditions | Aqueous solution at 20 °C without co-solvents |
Allows formulators to achieve high concentrations of acetylenic wetting and defoaming agents in waterborne systems without introducing VOC-contributing co-solvents.
For the electrolytic deposition of thick nickel cathodes, the addition of 2,5-dimethyl-3-hexyne-2,5-diol at concentrations of 5 to 300 ppm effectively eliminates surface striations and defects [1]. While 1,4-butynediol is a standard primary brightener, it fails to provide the necessary leveling effect for thick, high-current-density deposits, whereas the sterically hindered tertiary alcohol groups of 2,5-dimethyl-3-hexyne-2,5-diol specifically suppress dendritic growth and striation[2].
| Evidence Dimension | Defect suppression in nickel electrowinning |
| Target Compound Data | Effective anti-striation leveling at 5–300 ppm |
| Comparator Or Baseline | 1,4-Butynediol (acts as brightener but insufficient for thick-deposit anti-striation) |
| Quantified Difference | Enables thick, coherent cathode deposition without striation limits |
| Conditions | Acidic aqueous nickel electrolyte at high current density |
Critical for electrorefining facilities aiming to produce thick, defect-free commercial nickel cathodes at maximum current densities.
2,5-Dimethyl-3-hexyne-2,5-diol serves as the exact structural precursor required for synthesizing 2,5-dimethyl-2,5-di(t-butylperoxy)hexyne-3, a specialized high-temperature crosslinking agent[1]. Compared to simpler alkynols like 3-methyl-1-butyn-3-ol, the symmetrical ditertiary structure of the target compound provides the precise steric bulk and thermal stability required to prevent premature crosslinking (scorch) during rubber and polyethylene compounding .
| Evidence Dimension | Precursor suitability for scorch-resistant peroxides |
| Target Compound Data | Symmetrical ditertiary alkyne structure yields high-temp stable peroxides |
| Comparator Or Baseline | Asymmetrical or less hindered alkynols (yield lower-temperature, scorch-prone peroxides) |
| Quantified Difference | Provides necessary thermal activation threshold for safe compounding |
| Conditions | Synthesis of dialkyl peroxide crosslinkers for silicone/polyethylene extrusion |
Ensures that the resulting peroxide crosslinkers have the thermal stability necessary for safe, high-temperature polymer extrusion and molding without premature curing.
Thermochemical analysis of α,ω-alkanediols reveals that 2,5-dimethyl-3-hexyne-2,5-diol exhibits predictable vaporization enthalpies where intramolecular hydrogen bonding has a minimal effect in the gas phase[1]. Unlike unhindered saturated diols (e.g., 1,4-butanediol) which can exhibit complex hydrogen-bonded clustering, the rigid alkyne core and sterically hindered hydroxyls of 2,5-dimethyl-3-hexyne-2,5-diol ensure a clean transfer from solution to the gas phase, maintaining a stable vapor pressure of 0.025 hPa at 40.3 °C [2].
| Evidence Dimension | Gas-phase hydrogen bonding influence on vaporization |
| Target Compound Data | Minimal clustering effect due to rigid alkyne and steric hindrance |
| Comparator Or Baseline | Unhindered saturated diols (e.g., 1,4-butanediol) |
| Quantified Difference | Cleaner gas-phase transfer and predictable volatility |
| Conditions | Correlation gas chromatography and thermochemical vaporization analysis |
Provides reliable, non-clustering thermal behavior essential for precision gas-phase processes and high-temperature chemical vapor deposition applications.
Used as a critical leveling agent (5-300 ppm) in acidic nickel electrolyte baths to prevent striations and surface defects on thick commercial cathodes, outperforming standard brighteners like 1,4-butynediol [1].
Formulated directly into aqueous systems as a wetting agent and defoamer, leveraging its 240 g/L water solubility to avoid the need for added glycol co-solvents typically required by larger acetylenic surfactants[2].
Utilized as the primary symmetrical building block for manufacturing specialized dialkyl peroxides (e.g., Luperox 130) used in the scorch-resistant vulcanization of silicone rubber and crosslinking of polyethylene [3].
Employed in the synthesis of complex heterocycles (e.g., 3,6-dimethylthieno[3,2-b]thiophene) where its symmetrical ditertiary alkyne structure dictates the final rigid ring geometry .
Irritant;Health Hazard